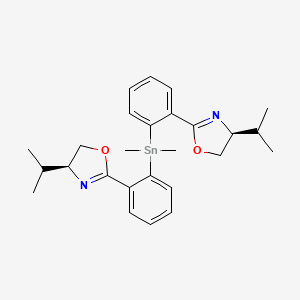
bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is an organotin compound characterized by the presence of two oxazoline rings attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents, resulting in the formation of lower oxidation state tin compounds.
Substitution: The oxazoline rings can participate in substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Lower oxidation state tin compounds and modified oxazoline derivatives.
Substitution: New organotin compounds with different substituents on the oxazoline rings.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with cellular components and disrupt cellular processes makes it a promising candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the enhanced performance of these materials.
Mechanism of Action
The mechanism of action of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets, such as enzymes and cellular membranes. The oxazoline rings facilitate binding to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. The tin center plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Bisphenol A: Used in the production of plastics and resins.
Bis(2,6-dimethylphenyl)phosphinoethane: Used as a ligand in coordination chemistry.
Bisphenol S: An alternative to bisphenol A with similar applications.
Uniqueness: Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of oxazoline rings and a central tin atom. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C26H34N2O2Sn |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
dimethyl-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*3-6,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
InChI Key |
NXMVIGJENRBOIQ-WYGNBYAASA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















